3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride
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Overview
Description
3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a hydrochloride salt form of 3-[4-(2-Methoxyethoxy)phenyl]azetidine, which is a four-membered heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride typically involves the reaction of 4-(2-Methoxyethoxy)benzaldehyde with an appropriate azetidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the azetidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides are used in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives.
Scientific Research Applications
3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-Hydroxyethoxy)phenyl]azetidine;hydrochloride
- 3-[4-(2-Ethoxyethoxy)phenyl]azetidine;hydrochloride
- 3-[4-(2-Methoxyethoxy)phenyl]pyrrolidine;hydrochloride
Uniqueness
3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[4-(2-methoxyethoxy)phenyl]azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-6-7-15-12-4-2-10(3-5-12)11-8-13-9-11;/h2-5,11,13H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKPPKZXMBWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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